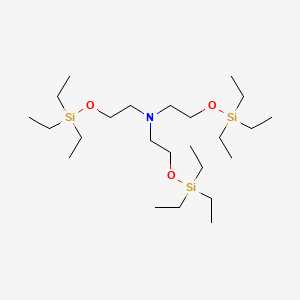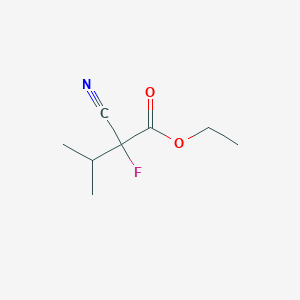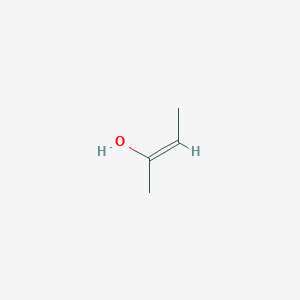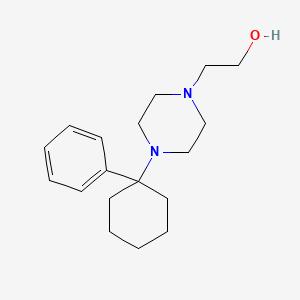
Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a hydroxyethyl group, and a phenylcyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the hydroxyethyl group and the phenylcyclohexyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives.
科学的研究の応用
Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用機序
The mechanism of action of Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some compounds similar to Piperazine, 4-beta-hydroxyethyl-1-(1-phenylcyclohexyl)-, hydrochloride include:
- Piperazine derivatives with different substituents on the piperazine ring.
- Compounds with similar hydroxyethyl or phenylcyclohexyl groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
特性
CAS番号 |
21602-68-6 |
|---|---|
分子式 |
C18H28N2O |
分子量 |
288.4 g/mol |
IUPAC名 |
2-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H28N2O/c21-16-15-19-11-13-20(14-12-19)18(9-5-2-6-10-18)17-7-3-1-4-8-17/h1,3-4,7-8,21H,2,5-6,9-16H2 |
InChIキー |
LRUMEEFGVXEGCN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


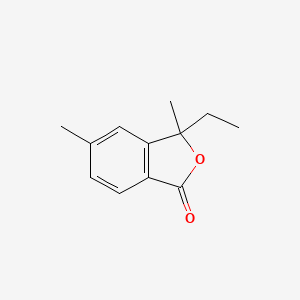
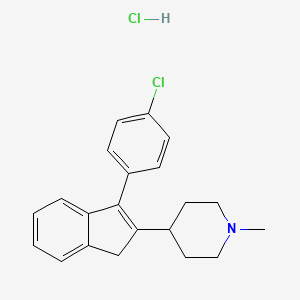
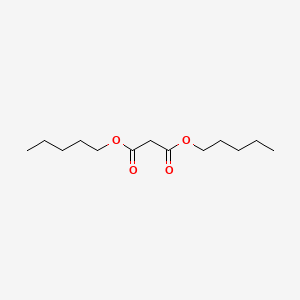
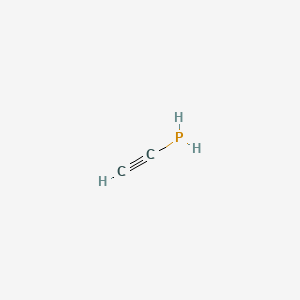

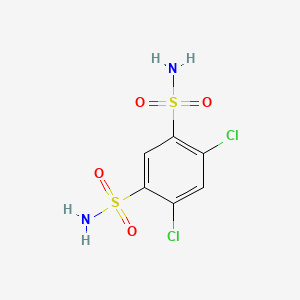
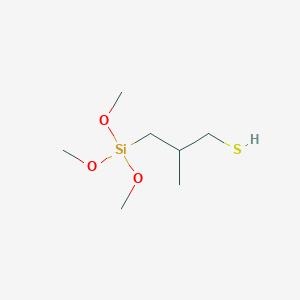
![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)
